molecular formula C25H29N3O5 B3405037 ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1251696-15-7

ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No.: B3405037
CAS No.: 1251696-15-7
M. Wt: 451.5
InChI Key: HFJQNEIGUNYVSF-UHFFFAOYSA-N
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Description

Ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate is a synthetic 1,5-benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene core. Its structure includes:

  • 7,8-dimethyl substituents on the benzene ring, enhancing steric and electronic properties.
  • A carbamoylmethyl group linked to a 4-methoxyphenylmethyl substituent, likely influencing solubility and pharmacokinetics.
  • An ethyl acetate ester side chain, which may serve as a prodrug moiety for controlled metabolic activation.

This compound’s structural complexity necessitates advanced analytical techniques (e.g., X-ray crystallography via SHELX or LC–TOF-MS ) for characterization and differentiation from analogs.

Properties

IUPAC Name

ethyl 2-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-7,8-dimethyl-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5/c1-5-33-25(31)13-19-12-24(30)28(22-11-17(3)16(2)10-21(22)27-19)15-23(29)26-14-18-6-8-20(32-4)9-7-18/h6-12,27H,5,13-15H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJQNEIGUNYVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)N(C2=C(N1)C=C(C(=C2)C)C)CC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. If it does indeed interact with GABA receptors like other benzodiazepines, it could affect the GABAergic pathway, leading to increased inhibitory neurotransmission.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its target. The presence of other substances could lead to competitive or noncompetitive inhibition.

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthesis and Characterization : The compound’s synthesis likely involves multi-step regioselective alkylation and carbamoylation, validated via ORTEP-III graphical models .
  • Isobaric Interferences: LC–TOF-MS distinguishes it from isobaric benzodiazepines (e.g., nordazepam, m/z 270.1) via accurate mass (<5 ppm error) and retention time .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction efficiency be systematically evaluated?

  • Methodological Answer : Begin with retrosynthetic analysis to identify key intermediates, such as the benzodiazepine core and carbamoyl-methyl side chain. Employ computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and transition states . Use factorial design (e.g., varying catalysts, solvents, and temperatures) to optimize reaction yield and purity . Monitor progress via HPLC or LC-MS for real-time efficiency assessment, and validate final products using 1^1H/13^13C NMR and high-resolution mass spectrometry .

Q. Which spectroscopic techniques are critical for confirming structural integrity, and how should conflicting spectral data be resolved?

  • Methodological Answer : Prioritize 1^1H NMR to verify substituent positions (e.g., 7,8-dimethyl groups) and IR spectroscopy for carbonyl (4-oxo) and carbamoyl functional groups. For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) to resolve overlaps. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. Inconsistent data may arise from conformational flexibility; apply DFT-based spectral simulations to match experimental peaks .

Q. What in vitro assays are suitable for initial biological screening, and how should false positives be mitigated?

  • Methodological Answer : Use target-specific assays (e.g., kinase inhibition, receptor binding) based on structural analogs (e.g., benzodiazepine derivatives with reported activity) . Implement counter-screens against unrelated targets to rule out nonspecific interactions. Normalize data using Z-factor statistical analysis to ensure assay robustness, and replicate results across multiple cell lines or enzymatic batches .

Advanced Research Questions

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize reaction conditions or predict pharmacokinetic properties?

  • Methodological Answer : Integrate molecular dynamics (MD) simulations to model solvent interactions and transition states during synthesis. Couple with AI platforms for real-time parameter adjustments (e.g., flow rates in continuous reactors) . For pharmacokinetics, use QSAR models trained on structurally similar compounds to predict logP, metabolic stability, and bioavailability. Validate predictions with in vitro ADME assays (e.g., microsomal stability tests) .

Q. What experimental designs resolve contradictions between computational predictions and observed biological activity?

  • Methodological Answer : Apply orthogonal validation: if DFT calculations suggest high target affinity but in vitro assays show weak activity, probe protein-ligand interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding thermodynamics. Re-examine computational parameters (e.g., solvation models, protonation states) and refine docking protocols using cryo-EM or mutagenesis data .

Q. How can multi-step synthesis pathways be designed to minimize byproducts while scaling under green chemistry principles?

  • Methodological Answer : Use tandem catalysis or flow chemistry to reduce intermediate isolation steps. Apply E-factor metrics to assess waste generation at each stage. Substitute hazardous reagents with biocatalysts (e.g., immobilized enzymes) where possible. Leverage machine learning to predict solvent recyclability and optimize atom economy .

Q. What strategies enable the identification of off-target effects in complex biological systems?

  • Methodological Answer : Employ chemoproteomics (e.g., activity-based protein profiling) to map interaction networks. Combine with transcriptomic analysis (RNA-seq) to detect downstream pathway perturbations. Use CRISPR-Cas9 knockouts of suspected off-targets to confirm phenotypic relevance. Cross-reference with structural databases (e.g., PDB) to identify conserved binding motifs .

Methodological Tools and Frameworks

  • Data Contradiction Analysis : Apply Bayesian statistics to weigh conflicting results (e.g., biological vs. computational data) and identify outliers. Use meta-analysis frameworks to aggregate findings from replicated experiments .
  • Experimental Automation : Implement robotic liquid handlers for high-throughput screening and AI-guided DoE (Design of Experiments) to iteratively refine conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[5-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]acetate

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